4-Bromo-2,6-dimethylphenol;phosphoric acid
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Overview
Description
4-Bromo-2,6-dimethylphenol: 4-Bromo-2,6-xylenol ) is a chemical compound with the molecular formula C8H9BrO It belongs to the class of phenolic compounds and is characterized by the presence of a bromine atom and two methyl groups on the aromatic ring
Chemical Formula: BrCH(CH)OH
CAS Number: 2374-05-2
Synonyms: 4-Bromo-2,6-xylenol
Preparation Methods
a. Synthesis: The synthesis of 4-Bromo-2,6-dimethylphenol involves bromination of 2,6-dimethylphenol. The reaction typically takes place in glacial acetic acid at a temperature of 15°C. The resulting compound serves as a microbicide in disinfectants .
b. Industrial Production: Industrial production methods may vary, but the synthetic route described above is commonly employed.
Chemical Reactions Analysis
4-Bromo-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction reactions are possible, leading to different derivatives.
Bromination: Bromine (Br) in glacial acetic acid.
Substitution Reactions: Alkyl halides, nucleophiles.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives of 4-Bromo-2,6-dimethylphenol.
Scientific Research Applications
4-Bromo-2,6-dimethylphenol finds applications in several scientific fields:
Chemistry: Used as a preservative in coatings, slurries, and water treatment processes to control microbial fouling .
Biology: Investigated for its antimicrobial properties.
Industry: Used in various industrial processes.
Mechanism of Action
The exact mechanism by which 4-Bromo-2,6-dimethylphenol exerts its effects depends on its specific application. It may involve interactions with cellular targets, enzymatic inhibition, or other biochemical pathways.
Comparison with Similar Compounds
While 4-Bromo-2,6-dimethylphenol is unique due to its specific substitution pattern, similar compounds include other halogenated phenols and xylenols. These compounds may share some properties but differ in their substituents and reactivity.
Remember that 4-Bromo-2,6-dimethylphenol’s applications extend beyond its chemical structure, impacting various scientific domains
Properties
CAS No. |
138966-56-0 |
---|---|
Molecular Formula |
C24H30Br3O7P |
Molecular Weight |
701.2 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/3C8H9BrO.H3O4P/c3*1-5-3-7(9)4-6(2)8(5)10;1-5(2,3)4/h3*3-4,10H,1-2H3;(H3,1,2,3,4) |
InChI Key |
XUXRIVNNOZJYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Br.CC1=CC(=CC(=C1O)C)Br.CC1=CC(=CC(=C1O)C)Br.OP(=O)(O)O |
Origin of Product |
United States |
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